

An In-depth Technical Guide to 2-(Benzyloxy)-4-bromo-1-methoxybenzene

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Compound of Interest

Compound Name: 2-(Benzyloxy)-4-bromo-1-methoxybenzene

Cat. No.: B1283350

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **2-(Benzyloxy)-4-bromo-1-methoxybenzene**, a key intermediate in organic synthesis with potential applications in pharmaceutical and materials science. This document outlines its physicochemical properties, detailed synthesis and purification protocols, and a survey of its potential, though currently underexplored, role in medicinal chemistry.

Core Compound Properties

2-(Benzyloxy)-4-bromo-1-methoxybenzene is an aromatic ether distinguished by a benzene ring substituted with a benzyloxy, a bromo, and a methoxy group. Its chemical structure lends itself to a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.

Property	Value	Reference
Chemical Name	2-(Benzyloxy)-4-bromo-1-methoxybenzene	[1]
CAS Number	78504-28-6	[1][2]
Molecular Formula	C ₁₄ H ₁₃ BrO ₂	[1][2]
Molecular Weight	293.16 g/mol	[1]
Alternate Names	2-(Benzyloxy)-4-bromoanisole	[2][3]
Purity	Typically available at ≥95%	[3]

Spectroscopic Characterization

While specific, publicly available, peer-reviewed spectroscopic data for **2-(Benzyloxy)-4-bromo-1-methoxybenzene** is limited, data for isomeric and structurally related compounds provide a reference for its expected spectral characteristics. Researchers synthesizing this compound should perform comprehensive spectroscopic analysis to confirm its identity.

Note: The following are predicted and comparative data points.

- ¹H NMR (Proton Nuclear Magnetic Resonance):** The spectrum is expected to show characteristic signals for the aromatic protons of both the substituted benzene and the benzyl rings, a singlet for the methoxy group protons, and a singlet for the benzylic methylene protons. The coupling patterns of the aromatic protons on the disubstituted ring will be indicative of the substitution pattern.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The spectrum will display distinct signals for each of the 14 carbon atoms in the molecule, including the methoxy carbon, the benzylic carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents.
- Mass Spectrometry (MS):** The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve cleavage of the benzylic ether bond.

- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-O ether linkages, aromatic C-H stretching, and C=C aromatic ring vibrations.

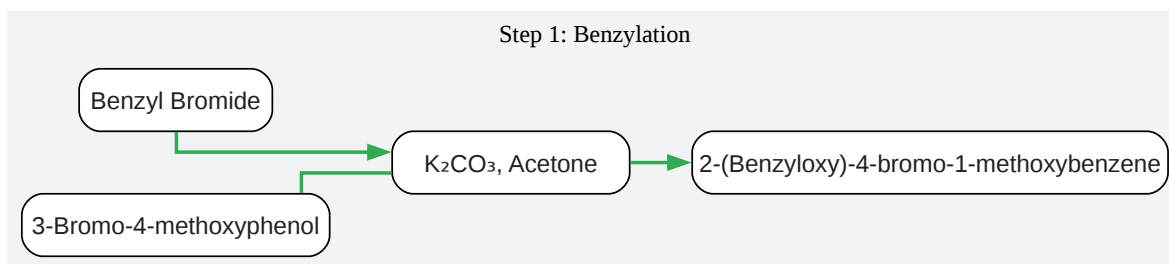
Experimental Protocols

A definitive, published experimental protocol for the synthesis of **2-(Benzyloxy)-4-bromo-1-methoxybenzene** is not readily available. However, a plausible synthetic route can be devised based on established organic chemistry principles and published procedures for structurally similar molecules. The following proposed synthesis and purification protocol is provided as a guide for researchers.

Proposed Synthesis of 2-(Benzyloxy)-4-bromo-1-methoxybenzene

This proposed synthesis starts from the commercially available 3-bromo-4-methoxyphenol.

Reaction Scheme:



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Caption: Proposed one-step synthesis of **2-(Benzyloxy)-4-bromo-1-methoxybenzene**.

Materials:

- 3-Bromo-4-methoxyphenol
- Benzyl bromide

- Potassium carbonate (K_2CO_3)
- Acetone (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Hexane
- Ethyl acetate

Procedure:

- To a solution of 3-bromo-4-methoxyphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
- Stir the suspension at room temperature for 15 minutes.
- Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude product can be purified by column chromatography on silica gel.

Procedure:

- Dissolve the crude product in a minimal amount of dichloromethane.
- Load the solution onto a silica gel column packed in hexane.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).
- Collect the fractions containing the desired product, as identified by TLC analysis.
- Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified **2-(Benzyloxy)-4-bromo-1-methoxybenzene**.

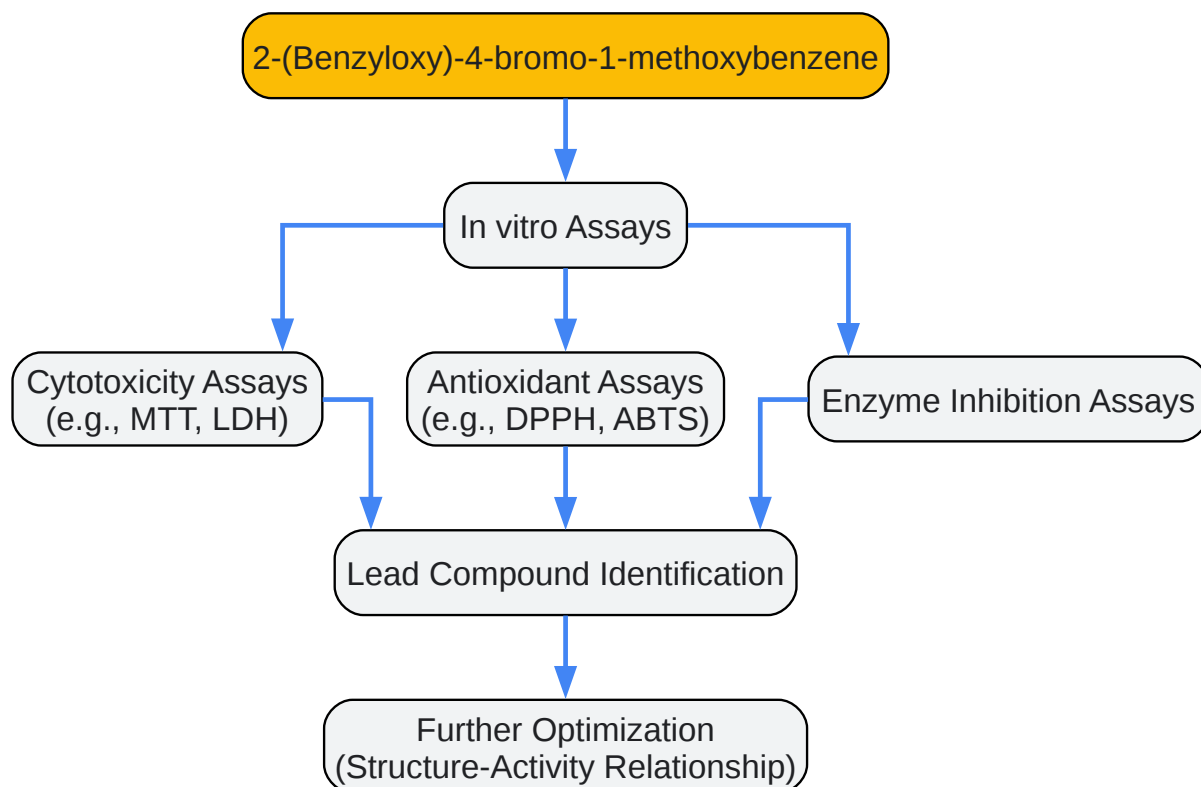
Potential Applications in Drug Discovery and Development

While specific biological activities for **2-(Benzyloxy)-4-bromo-1-methoxybenzene** have not been extensively reported, its structural motifs are present in various biologically active molecules. Bromophenol derivatives, in general, have been investigated for their antioxidant and anticancer properties.

The presence of the benzyloxy group can enhance lipophilicity, which may improve cell membrane permeability, a crucial factor in drug design. The bromo- and methoxy-substituted benzene ring is a common scaffold in medicinal chemistry, and the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), to generate diverse libraries of compounds for biological screening.

Experimental Workflow for Biological Screening

The following workflow outlines a general approach for assessing the potential biological activity of **2-(Benzyloxy)-4-bromo-1-methoxybenzene**.



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Caption: A general workflow for the initial biological evaluation of the title compound.

Conclusion

2-(Benzyloxy)-4-bromo-1-methoxybenzene is a readily accessible synthetic intermediate with significant potential for use in the development of novel compounds in the pharmaceutical and material science sectors. While its own biological profile is not yet well-defined, its structural features make it an attractive starting point for the synthesis of a wide array of more complex molecules. The experimental protocols and characterization information provided in this guide are intended to facilitate further research and exploration of this versatile compound. Researchers are encouraged to perform thorough characterization of the synthesized material to ensure its purity and confirm its structure.

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References

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